1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
Description
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features both pyrazole and piperazine moieties
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O6S2/c1-16-11-14(10-15-16)27(24,25)18-8-6-17(7-9-18)26(22,23)13-4-2-12(3-5-13)19(20)21/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVYGHHUPCOIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This is achieved by reacting 1-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions.
Synthesis of 4-nitrophenylsulfonyl chloride: This involves the reaction of 4-nitrophenol with chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 4-nitrophenylsulfonyl piperazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with unique properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity . The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonyl chloride
- 4-nitrophenylsulfonyl chloride
- 1-methyl-1H-imidazole-4-sulfonyl chloride
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both pyrazole and piperazine moieties, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
